5-Hydroxypyrazine-2-carboxylic acid-13C3 is a stable isotopically labeled compound with the molecular formula C5H4N2O3. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound, and it is primarily utilized in various scientific research applications, particularly in metabolic studies and tracer experiments due to its isotopic labeling.
5-Hydroxypyrazine-2-carboxylic acid-13C3 can be synthesized through various chemical reactions involving pyrazine derivatives. It falls under the category of carboxylic acids, which are organic compounds characterized by the presence of one or more carboxyl groups (-COOH). The compound is classified as a heterocyclic compound because it contains nitrogen atoms in its ring structure.
The synthesis of 5-hydroxypyrazine-2-carboxylic acid-13C3 typically involves the following steps:
These processes may involve various reagents and conditions, including temperature control, pH adjustments, and reaction time optimization to yield high-purity products.
5-Hydroxypyrazine-2-carboxylic acid-13C3 can participate in various chemical reactions:
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications in research.
The mechanism of action for 5-hydroxypyrazine-2-carboxylic acid-13C3 primarily involves its role as a metabolic tracer. When administered in biological systems, it can help trace metabolic pathways due to the presence of the carbon-13 isotope. This allows researchers to study how substances are metabolized in vivo, providing insights into biochemical processes and drug metabolism.
5-Hydroxypyrazine-2-carboxylic acid-13C3 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly in analytical chemistry and biochemistry.
5-Hydroxypyrazine-2-carboxylic acid-13C3 has several significant applications:
These applications underscore the importance of 5-hydroxypyrazine-2-carboxylic acid-13C3 in advancing scientific knowledge across various fields.
5-Hydroxypyrazine-2-carboxylic acid (CAS 34604-60-9) is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₃ and a molecular weight of 140.1 g/mol. This fused-ring structure features a pyrazine core substituted with a carboxylic acid group at position 2 and a hydroxyl group at position 5, creating a planar arrangement that facilitates intermolecular hydrogen bonding. The hydroxyl group exhibits significant tautomerism, allowing it to exist as either an aromatic hydroxypyrazine or a cyclic amide (pyrazinone) form, with the latter predominating under physiological conditions [1] [3].
Table 1: Fundamental Physicochemical Properties of 5-Hydroxypyrazine-2-carboxylic Acid
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₅H₄N₂O₃ | |
Molecular Weight | 140.1 g/mol | |
Melting Point | >295°C (decomposition) | Indicates thermal instability |
Density | 1.63 ± 0.1 g/cm³ | Predicted value |
pKa | 6.15 ± 0.20 | Predicted for carboxylic acid group |
Solubility | Slightly soluble in DMSO | Soluble when heated |
Very slightly soluble in methanol | Requires heating | |
Appearance | Dark brown to black solid | Hygroscopic nature |
LogP | -1.82 (estimated) | Indicates high hydrophilicity |
The compound's chemical behavior is dominated by its carboxylic acid group (pKa ≈ 6.15), which ionizes in physiological pH environments, and the hydroxyl group at position 5 that contributes to its hydrogen-bonding capacity. These functional groups enable 5-HPZA to participate in coordination chemistry with metal ions and engage in specific binding interactions with biological macromolecules. Its limited solubility in common organic solvents contrasts with moderate solubility in polar aprotic solvents like DMSO, reflecting its highly polar nature [1] [3]. The crystalline solid decomposes above 295°C without melting, suggesting complex thermal degradation pathways inherent to many heterocyclic carboxylic acids.
Within tuberculosis chemotherapy, 5-hydroxypyrazine-2-carboxylic acid serves as the primary bioactive metabolite of the frontline prodrug pyrazinamide (PZA). Following oral administration, PZA undergoes enzymatic hydrolysis in Mycobacterium tuberculosis by the bacterial amidase pyrazinamidase (PncA), yielding the active moiety 5-HPZA. This metabolite exerts potent bactericidal activity against dormant bacilli residing in acidic environments such as macrophages, a pharmacological niche not effectively targeted by other anti-tubercular agents [3] [4].
The antimicrobial mechanism involves protonation of 5-HPZA in acidic environments (pH ≤ 5.6), enabling passive diffusion into mycobacterial cells. Intracellularly, near-neutral pH causes dissociation, releasing protons that acidify the cytoplasm and disrupt membrane energetics. Additionally, 5-HPZA inhibits the eukaryotic-like fatty acid synthase (FAS I) system essential for mycobacterial cell wall synthesis. This dual action—membrane disruption and biosynthesis inhibition—explains its exceptional sterilizing activity against persistent bacilli populations that evade conventional antibiotics [4] [6].
Metabolic conversion efficiency from PZA to 5-HPZA directly correlates with therapeutic outcomes. Strains harboring mutations in pncA exhibit resistance to PZA due to impaired bioactivation, emphasizing 5-HPZA's indispensable role in tuberculosis treatment regimens. Pharmacodynamic studies confirm that 5-HPZA concentrations exceeding 25 μg/mL in acidic environments achieve >90% bacillary kill rates against drug-susceptible M. tuberculosis, establishing its position as a cornerstone metabolite in first-line anti-tuberculosis therapy [4].
The ¹³C₃-labeled isotopologue of 5-hydroxypyrazine-2-carboxylic acid—systematically named 5-Hydroxypyrazinoic acid-¹³C₃—incorporates stable carbon-13 isotopes at all three carbon positions within the pyrazine ring. This strategic labeling creates a mass shift of +3 Da compared to the natural compound (molecular weight 143.10 g/mol vs. 140.10 g/mol) while preserving identical chemical reactivity and biological activity. Such isotopic engineering addresses critical challenges in tracking drug metabolism and disposition [1] [4].
Table 2: Comparative Characteristics of 5-HPZA vs. ¹³C₃-Labeled Analog
Characteristic | 5-HPZA (Unlabeled) | 5-HPZA-¹³C₃ |
---|---|---|
Molecular Formula | C₅H₄N₂O₃ | ¹³C₃C₂H₄N₂O₃ |
Molecular Weight | 140.10 g/mol | 143.10 g/mol |
Mass Spectrometry | Base peak m/z 140.022 | Base peak m/z 143.034 |
Detection Limit | ~10 ng/mL in plasma | <1 ng/mL in complex matrices |
Metabolic Interference | Endogenous background present | Absence of background interference |
Applications | Limited to in vitro studies | In vivo tracer studies |
In drug metabolism studies, the ¹³C₃ label enables unambiguous differentiation of administered 5-HPZA from endogenous analogs or metabolites sharing identical elemental compositions. When administered in tracer quantities alongside therapeutic PZA doses, ¹³C₃-5-HPZA permits ultra-sensitive quantification using liquid chromatography-mass spectrometry (LC-MS) without matrix interference. This allows researchers to construct precise pharmacokinetic profiles—including absorption kinetics, tissue distribution patterns, and elimination half-lives—even at sub-therapeutic concentrations [4] [6].
The isotopic label further illuminates biotransformation pathways through metabolite identification. For instance, ¹³C₃-5-HPZA facilitates detection of glucuronide conjugates or hydroxylated derivatives via diagnostic mass fragmentation patterns. Such studies confirm that renal excretion of unmetabolized 5-HPZA represents the primary elimination route (>70%), with minor oxidative metabolism occurring via hepatic CYP2E1. These insights guide dose optimization in renal impairment and inform drug interaction risks with CYP2E1 inducers or inhibitors [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1